molecular formula C8H8N2O3 B8005185 4-Methyl-2-nitrobenzamide

4-Methyl-2-nitrobenzamide

Cat. No.: B8005185
M. Wt: 180.16 g/mol
InChI Key: VWKSRDFIGWFBMV-UHFFFAOYSA-N
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Description

4-Methyl-2-nitrobenzamide (CAS RN: 65078-05-9) is an aromatic amide derivative characterized by a nitro group (-NO₂) at the ortho position and a methyl group (-CH₃) at the para position relative to the benzamide core. Its molecular formula is C₈H₈N₂O₃, with a molecular weight of 196.16 g/mol. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly in the development of prodrugs and bioactive molecules. Its structural simplicity and functional group arrangement make it a valuable scaffold for studying substituent effects on reactivity, cytotoxicity, and supramolecular interactions .

Properties

IUPAC Name

4-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5-2-3-6(8(9)11)7(4-5)10(12)13/h2-4H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKSRDFIGWFBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-nitrobenzamide can be synthesized through the nitration of 4-methylbenzamide. The nitration process involves the introduction of a nitro group into the benzene ring using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-nitrobenzamide undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Hydrolysis: Aqueous hydrochloric acid, sodium hydroxide solution.

Major Products:

    Reduction: 4-Methyl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-Methyl-2-nitrobenzoic acid and ammonia.

Scientific Research Applications

4-Methyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as ligands in coordination chemistry.

    Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other materials where specific functional groups are required.

Mechanism of Action

The mechanism of action of 4-Methyl-2-nitrobenzamide depends on its specific application. In

Comparison with Similar Compounds

Table 1: Structural Comparison of Nitrobenzamide Derivatives

Compound Name Substituents Molecular Formula Key Features Reference
This compound -NO₂ (C2), -CH₃ (C4) C₈H₈N₂O₃ Electron-donating methyl group enhances stability; moderate cytotoxicity
4-Bromo-N-(2-nitrophenyl)benzamide -NO₂ (C2), -Br (C4) C₁₃H₁₀BrN₂O₃ Bromine substituent increases steric bulk; used in crystal structure studies
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) -NO₂ (C2), -Br (C4), -OCH₃ (C4') C₁₄H₁₂BrN₂O₄ Methoxy group improves solubility; used in supramolecular chemistry
2,4-Dinitrobenzamide (SN 23862) -NO₂ (C2, C4) C₇H₅N₃O₅ Dual nitro groups increase electron deficiency; high cytotoxicity
N-(3-chlorophenethyl)-4-nitrobenzamide -NO₂ (C4), -Cl (C3) C₁₅H₁₃ClN₂O₃ Chlorophenethyl group enhances bioactivity; used in hybrid molecule design

Key Observations:

This contrasts with electron-withdrawing groups (e.g., -Br, -SO₂Me), which lower reduction potentials and alter enzymatic activation . In 2,4-dinitrobenzamide, dual nitro groups create strong electron-withdrawing effects, making it a potent substrate for nitroreductase enzymes in prodrug systems .

Steric and Solubility Effects :

  • Bulky substituents (e.g., -Br in 4MNB) hinder molecular packing in crystal lattices, as observed in X-ray diffraction studies .
  • Methoxy groups (e.g., in 4MNB) improve solubility in polar solvents compared to methyl or halogen substituents .

Table 2: Cytotoxicity and Enzymatic Activation of Selected Compounds

Compound Name Cytotoxicity (IC₅₀, μM) Reduction Potential (E₁/₂, mV) Key Application Reference
This compound Not reported Estimated -450 to -500* Intermediate in prodrug synthesis
SN 23862 (2,4-dinitrobenzamide) 0.12 (UV4 cells) -320 ADEPT prodrug; high enzyme activation
4-SO₂Me-2-nitrobenzamide (12d) 0.45 (UV4 cells) -330 Moderate enzyme activation; prodrug candidate
4MNB Not reported Not reported Crystal engineering; hydrogen-bond networks

*Estimated based on substituent σm values (methyl: σm = -0.07) .

Key Findings:

  • Cytotoxicity Correlation : Electron-donating substituents (e.g., -CH₃) at the para position increase parent compound cytotoxicity in the absence of enzymes, while electron-withdrawing groups (e.g., -SO₂Me) enhance enzymatic activation .
  • Enzyme Substrate Preference: Nitroreductase NR2 preferentially activates compounds with lower reduction potentials (e.g., SN 23862, E₁/₂ = -320 mV) over those with higher potentials (e.g., this compound, estimated E₁/₂ = -450 mV) .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: Unlike 4-Methoxy-N-methylbenzamide, which forms N–H⋯O hydrogen bonds in crystals , this compound’s packing is likely dominated by van der Waals interactions due to its non-polar methyl group.
  • Thermodynamics : Substituted nitrobenzamides like 3-(benzyloxy)-N-[2-(2-methoxyaniline)-2-oxoethyl]-4-methyl-2-nitrobenzamide exhibit negative Gibbs free energy changes (ΔG < 0), suggesting spontaneous formation under standard conditions .

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